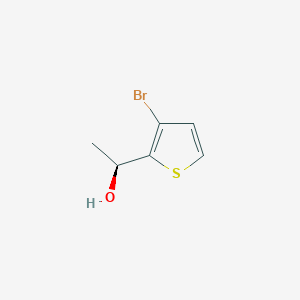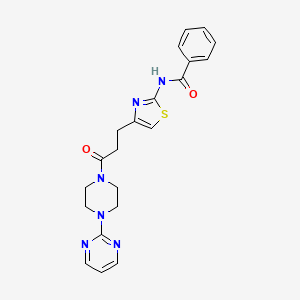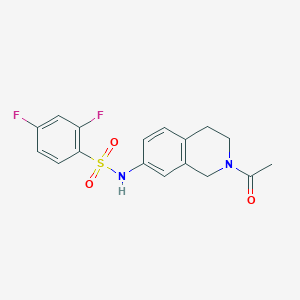
(1S)-1-(3-溴噻吩-2-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound features a bromine atom attached to the thiophene ring and a hydroxyl group attached to an ethan-1-ol moiety. Thiophenes are known for their aromatic properties and are widely studied in organic chemistry due to their diverse applications in pharmaceuticals, materials science, and organic synthesis.
科学研究应用
Chemistry
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol may serve as a starting point for the synthesis of bioactive compounds.
Medicine
Thiophene derivatives are explored for their therapeutic potential. Compounds similar to (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol are investigated for their pharmacological properties and potential as drug candidates.
Industry
In the industrial sector, thiophene derivatives are used in the production of conductive polymers, dyes, and other materials. (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can be a precursor for such applications.
安全和危害
3-Bromothiophene has several hazard statements including H226 - Flammable liquid and vapor, H301 - Toxic if swallowed, H310 + H330 - Fatal in contact with skin and if inhaled, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, and H411 - Toxic to aquatic life with long lasting effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of a thiophene derivative followed by the introduction of the ethan-1-ol moiety. One common method is:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Addition of Ethan-1-ol Moiety: The 3-bromothiophene is then subjected to a Grignard reaction with an appropriate Grignard reagent, followed by hydrolysis to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the thiophene derivative without the bromine substituent.
Substitution: The major products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
作用机制
The mechanism of action of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the bromine atom and the hydroxyl group. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
(1S)-1-(3-chlorothiophen-2-yl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(3-methylthiophen-2-yl)ethan-1-ol: Similar structure with a methyl group instead of bromine.
(1S)-1-(3-iodothiophen-2-yl)ethan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger halogen compared to chlorine and fluorine, affecting the compound’s steric and electronic characteristics.
属性
IUPAC Name |
(1S)-1-(3-bromothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQVYCULRKDZLB-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2585843.png)
![5-Bromo-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2585845.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2585853.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)
![2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)

![1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2585863.png)
